ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains an iodine atom, a triazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with hydrazides under base-mediated conditions to form ethyl 2-(2-acylhydrazono)-2-aminoacetates, which can then be cyclized to form the triazole ring . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted triazoles.
Oxidation and Reduction: Products include various oxidized or reduced forms of the triazole ring.
Hydrolysis: The major product is 5-iodo-1H-1,2,4-triazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Agrochemicals: It serves as a precursor for the synthesis of fungicides and herbicides.
Materials Science: The compound is used in the development of new materials with unique properties, such as conducting polymers and coordination complexes.
Mechanism of Action
The mechanism of action of ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. For example, triazole derivatives are known to inhibit ergosterol synthesis in fungi by blocking the P450-dependent enzyme (CYP 51), leading to antifungal activity . In other applications, the compound may interact with different molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
- Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
- Ethyl 5-fluoro-1H-1,2,4-triazole-3-carboxylate
These compounds share the same triazole ring and ester functional group but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties. This compound is unique due to the larger size and higher reactivity of the iodine atom compared to other halogens .
Properties
IUPAC Name |
ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFLKRFMBPWDLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672176 | |
Record name | Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-90-1 | |
Record name | Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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